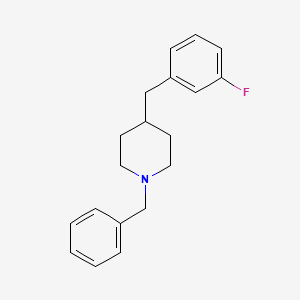

1-Benzyl-4-(3-fluorobenzyl)piperidine

説明

1-Benzyl-4-(3-fluorobenzyl)piperidine is a piperidine derivative featuring dual benzyl substituents, with a fluorine atom at the meta position of one benzyl group. The fluorine atom likely enhances metabolic stability and binding affinity through electronic and steric effects, a common strategy in drug design . Piperidine derivatives are widely explored for neurological applications, including Alzheimer’s disease (AD) therapy, due to their ability to modulate neurotransmitter systems .

特性

IUPAC Name |

1-benzyl-4-[(3-fluorophenyl)methyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN/c20-19-8-4-7-18(14-19)13-16-9-11-21(12-10-16)15-17-5-2-1-3-6-17/h1-8,14,16H,9-13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGYHOVHGNJYCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC(=CC=C2)F)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

1-Benzyl-4-(3-fluorobenzyl)piperidine can be synthesized through several synthetic routes. One common method involves the reaction of 1-benzylpiperidine with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of 1-Benzyl-4-(3-fluorobenzyl)piperidine often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and it typically involves the use of automated reactors and continuous flow systems to ensure consistent production .

化学反応の分析

Types of Reactions

1-Benzyl-4-(3-fluorobenzyl)piperidine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding alcohols or amines.

Substitution: Formation of substituted benzyl derivatives.

科学的研究の応用

1-Benzyl-4-(3-fluorobenzyl)piperidine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological receptors and enzymes.

Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 1-Benzyl-4-(3-fluorobenzyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include modulation of neurotransmitter systems or enzyme activity, leading to various biological effects .

類似化合物との比較

Comparison with Structural Analogues

Acetylcholinesterase (AChE) Inhibitors

1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020)

- Structure: Incorporates a rigid indanone moiety instead of a second benzyl group.

- Activity : IC₅₀ = 5.7 nM for AChE inhibition, with 1250-fold selectivity over butyrylcholinesterase (BChE).

- Pharmacology : Prolonged duration of action in vivo compared to physostigmine, increasing acetylcholine levels in rat cerebral cortex .

- SAR Insight: The indanone group enhances rigidity, optimizing binding to AChE’s catalytic site .

1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine Derivatives

- Structure : Flexible ethyl linker with a benzamide group.

- Activity : Moderate AChE inhibition (IC₅₀ ~100–500 nM), outperforming earlier analogues like tacrine .

- SAR Insight : Comparative Molecular Field Analysis (CoMFA) studies highlight steric bulk and electrostatic interactions as critical for potency. Protonation of the piperidine nitrogen enhances binding .

1-Benzyl-4-(3-fluorobenzyl)piperidine

- Hypothesized Activity : Expected to exhibit AChE inhibition due to structural similarity to E2020. The 3-fluorobenzyl group may improve selectivity by reducing off-target interactions.

Table 1: Key AChE Inhibitors

Dopamine Receptor Antagonists

VM-A-42b: (S)-1-(3-Fluoro-4-methoxybenzyl)-3-((3-fluorobenzyl)oxy)piperidine

- Structure : Fluorinated benzyl and methoxybenzyl groups.

- Activity : Potent dopamine D4 receptor antagonist (Ki < 10 nM).

- Key Difference : Despite structural similarities to 1-Benzyl-4-(3-fluorobenzyl)piperidine, VM-A-42b targets dopamine receptors rather than AChE, underscoring the impact of substituent positioning and linker chemistry .

1-Benzyl-4-(2-methoxyphenyl)piperidine

Structure-Activity Relationship (SAR) Insights

- Fluorine Impact : Fluorine at the benzyl meta position (as in 1-Benzyl-4-(3-fluorobenzyl)piperidine) likely enhances electronegativity and van der Waals interactions, improving target binding .

- Rigidity vs. Flexibility: Rigid indanone moieties (E2020) outperform flexible linkers in AChE inhibition, suggesting conformational constraints optimize enzyme interaction .

- Substituent Positioning : Methoxy or fluorine at specific positions (e.g., 3-fluoro vs. 4-methoxy) dictates pharmacological targeting (AChE vs. dopamine receptors) .

生物活性

1-Benzyl-4-(3-fluorobenzyl)piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of antiviral and anticancer properties. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

- Molecular Formula : C19H22FN

- Molecular Weight : 295.38 g/mol

- IUPAC Name : 1-benzyl-4-(3-fluorobenzyl)piperidine

The biological activity of 1-benzyl-4-(3-fluorobenzyl)piperidine is primarily attributed to its interaction with various molecular targets. The compound's structure allows it to act as a competitive inhibitor for specific enzymes and receptors involved in critical biological processes. For instance, it has shown promise as an inhibitor of viral hemagglutinin (HA), which plays a crucial role in the influenza virus's ability to infect host cells .

Biological Activities

1-Benzyl-4-(3-fluorobenzyl)piperidine has been studied for several biological activities:

- Antiviral Activity : In vitro studies have demonstrated its effectiveness against influenza A virus (H1N1), where it acts by interfering with the membrane fusion process mediated by HA. The compound's structural components facilitate binding interactions that inhibit viral entry into host cells .

- Anticancer Activity : Preliminary investigations suggest that this compound may exhibit cytotoxic effects on various cancer cell lines. Its antiproliferative activity has been assessed using human breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cells, showing IC50 values ranging from 19.9 to 75.3 µM .

Structure-Activity Relationship (SAR)

The biological efficacy of 1-benzyl-4-(3-fluorobenzyl)piperidine is influenced by its structural characteristics.

Case Study 1: Influenza Virus Inhibition

A study conducted by de Castro et al. investigated a series of N-benzyl piperidine derivatives, including 1-benzyl-4-(3-fluorobenzyl)piperidine, revealing that the presence of the benzyl moiety is crucial for antiviral activity against H1N1 virus. The study highlighted a novel mechanism involving π-stacking interactions between the compound and the viral fusion peptide, which was pivotal in mediating ligand binding .

Case Study 2: Antiproliferative Effects

Research published in MDPI explored various piperidine derivatives' effects on cancer cell lines. The study noted that compounds similar to 1-benzyl-4-(3-fluorobenzyl)piperidine exhibited significant antiproliferative activity against multiple cancer types, indicating its potential as a lead compound in cancer therapy development .

Q & A

Q. What are the common synthetic routes for 1-Benzyl-4-(3-fluorobenzyl)piperidine?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and catalytic hydrogenation. Key steps include:

- Benzylation : Reacting piperidine derivatives with benzyl halides in solvents like dichloromethane (DCM) or tetrahydrofuran (THF), using triethylamine (TEA) as a base to deprotonate intermediates .

- Fluorinated Benzyl Introduction : A 3-fluorobenzyl group is introduced via alkylation or reductive amination. For enantioselective synthesis, chiral auxiliaries or catalysts may optimize stereochemical outcomes .

- Purification : Column chromatography or recrystallization ensures high purity (>95%). Industrial-scale optimization may employ continuous flow reactors to enhance yield .

Table 1 : Common Reagents and Conditions

| Step | Reagents/Conditions | Solvent | Yield (%) |

|---|---|---|---|

| Benzylation | Benzyl bromide, TEA, 0–5°C | DCM | 65–75 |

| Fluorobenzylation | 3-Fluorobenzyl chloride, Pd/C, H₂ | THF/MeOH | 50–60 |

Q. How is the molecular structure of 1-Benzyl-4-(3-fluorobenzyl)piperidine characterized?

Structural elucidation employs:

- NMR Spectroscopy : H and C NMR identify substituents (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, piperidine CH₂ at δ 2.5–3.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 288.34) .

- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for understanding receptor interactions .

Table 2 : Key Spectroscopic Data

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| H NMR (CDCl₃) | δ 2.8 (piperidine CH₂), δ 7.3 (Ar-H) | |

| HRMS | m/z 288.34 (C₁₉H₂₁FN₂O₂) |

Advanced Research Questions

Q. How can enantioselective synthesis of 1-Benzyl-4-(3-fluorobenzyl)piperidine be optimized?

Enantiomeric purity is critical for pharmacological activity. Methodological considerations include:

- Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation to control stereocenters .

- Chiral HPLC : Analyze enantiopurity using columns like Chiralpak AD-H with hexane/isopropanol mobile phases .

- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer from a racemic mixture .

Q. How does fluorination at the 3-position of the benzyl group affect receptor binding affinity?

Fluorine’s electronegativity and small atomic radius enhance binding selectivity:

- Comparative Studies : Replace fluorine with Cl or H; fluorinated analogs show 2–3× higher affinity for σ₁ receptors in radioligand assays .

- Computational Modeling : Density Functional Theory (DFT) predicts fluorine’s role in stabilizing ligand-receptor interactions via C-F···H bonds .

Table 3 : Binding Affinity of Analogues

| Substituent | Receptor (Kᵢ, nM) | Selectivity (σ₁/σ₂) |

|---|---|---|

| 3-Fluorobenzyl | 12 ± 2 | 8:1 |

| Benzyl (no F) | 35 ± 5 | 2:1 |

Q. How to address contradictions in reported bioactivity data for this compound?

Discrepancies may arise from:

- Assay Variability : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times (24 vs. 48 hrs) .

- Structural Isomerism : Confirm stereochemistry via X-ray or NOESY NMR to rule out inactive diastereomers .

- Solubility Effects : Use DMSO concentrations <0.1% to avoid false negatives in cell-based assays .

Q. What role does crystallographic analysis play in resolving structural ambiguities?

X-ray crystallography:

- Confirms Absolute Configuration : Critical for correlating structure-activity relationships (e.g., (3R,4R) vs. (3S,4S) enantiomers) .

- Reveals Non-Covalent Interactions : Fluorine’s halogen bonding with Thr194 in enzyme active sites improves inhibitor potency .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。